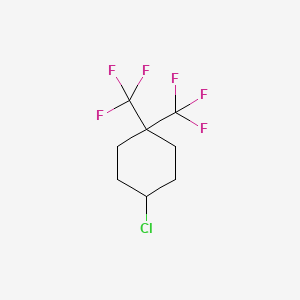
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is an organofluorine compound characterized by the presence of a cyclohexane ring substituted with a chlorine atom and two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclohexane derivatives using trifluoromethylating agents under photoredox catalysis . This process involves the generation of trifluoromethyl radicals, which then react with the cyclohexane substrate to form the desired product.
Industrial Production Methods
Industrial production of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize by-products and improve the overall purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products with altered functional groups.
Radical Reactions: The trifluoromethyl groups can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced products.
Aplicaciones Científicas De Investigación
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl groups.
Industry: Utilized in the development of new materials with enhanced chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane involves its interaction with molecular targets through various pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity . These properties make it a valuable scaffold for the development of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(trifluoromethyl)cyclohexane: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Bromo-1,1-bis(trifluoromethyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
1,1,1-Trifluoro-2-chloroethane: Contains both chlorine and trifluoromethyl groups but with a different carbon skeleton.
Uniqueness
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is unique due to the combination of a cyclohexane ring with both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
65018-64-6 |
|---|---|
Fórmula molecular |
C8H9ClF6 |
Peso molecular |
254.60 g/mol |
Nombre IUPAC |
4-chloro-1,1-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H9ClF6/c9-5-1-3-6(4-2-5,7(10,11)12)8(13,14)15/h5H,1-4H2 |
Clave InChI |
KAJMMPOGWODTCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1Cl)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


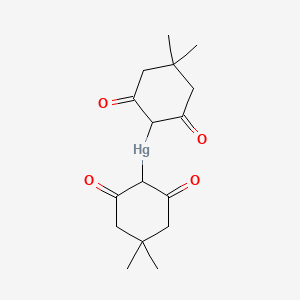
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

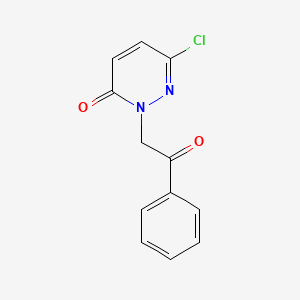
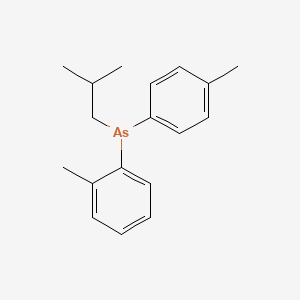
![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
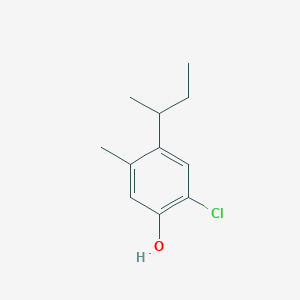
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
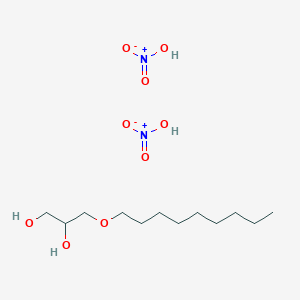
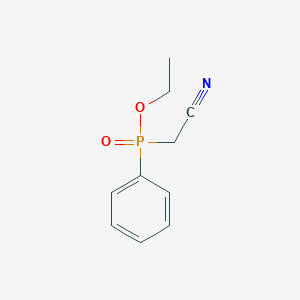

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
